Cas no 2137869-99-7 (1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile)

1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-633693
- 2137869-99-7
- 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile
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- Inchi: 1S/C10H9N3S/c1-2-13-6-9(10(5-11)12-13)8-3-4-14-7-8/h3-4,6-7H,2H2,1H3
- InChI Key: NTQBFAYQEDAWOX-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C(C#N)=NN(C=1)CC
Computed Properties
- Exact Mass: 203.05171847g/mol
- Monoisotopic Mass: 203.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 69.8Ų
1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-633693-1.0g |
1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile |
2137869-99-7 | 1g |
$0.0 | 2023-06-07 |
1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile Related Literature
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile
Comprehensive Overview of 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile (CAS No. 2137869-99-7)
1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile (CAS No. 2137869-99-7) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceutical and material sciences. This heterocyclic compound combines a pyrazole core with a thiophene moiety, making it a subject of interest for researchers exploring novel bioactive molecules and functional materials. Its molecular formula, C10H9N3S, reflects a balanced combination of carbon, hydrogen, nitrogen, and sulfur atoms, which contributes to its diverse reactivity and utility.
The compound's synthetic versatility is one of its most notable features. Researchers have developed efficient methods to synthesize 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile through multi-step organic reactions, often involving cyclization and cross-coupling techniques. These methods are frequently optimized to achieve high yields and purity, which are critical for its application in drug discovery and material engineering. The presence of both pyrazole and thiophene rings in its structure allows for further functionalization, enabling the creation of derivatives with tailored properties.
In the realm of pharmaceutical research, 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile has been investigated for its potential as a scaffold for designing new therapeutic agents. The pyrazole ring is a common motif in many FDA-approved drugs, known for its ability to interact with biological targets such as enzymes and receptors. Meanwhile, the thiophene moiety enhances the compound's lipophilicity and binding affinity, making it a promising candidate for central nervous system (CNS) drugs and anti-inflammatory agents. Recent studies have explored its role in modulating specific biological pathways, though further clinical validation is required.
Beyond pharmaceuticals, 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile has found applications in material science. Its conjugated system and electron-rich heterocycles make it suitable for use in organic electronics, such as OLEDs (organic light-emitting diodes) and photovoltaic cells. The compound's ability to undergo electrochemical polymerization has also been explored for developing conductive polymers, which are essential for flexible electronics and energy storage devices. These applications align with the growing demand for sustainable materials and green chemistry solutions.
The safety and toxicological profile of 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile are areas of ongoing research. While preliminary studies suggest low acute toxicity, comprehensive evaluations are necessary to ensure its safe handling and use in industrial and laboratory settings. Researchers emphasize the importance of proper storage and handling protocols to mitigate potential risks associated with its chemical reactivity.
In summary, 1-ethyl-4-(thiophen-3-yl)-1H-pyrazole-3-carbonitrile (CAS No. 2137869-99-7) represents a fascinating intersection of organic chemistry, pharmacology, and material science. Its unique structure and multifunctional properties make it a valuable compound for advancing research in these fields. As scientists continue to uncover its full potential, this molecule is poised to play a pivotal role in the development of next-generation therapeutics and advanced materials.
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